LogP Differential vs. Non‑Fluorinated Analog
The experimentally validated and predicted lipophilicity (ACD/LogP) of 3,5‑difluoro‑4‑formyl‑N‑methylbenzamide is approximately 1.54 , whereas the non‑fluorinated analog 4‑formyl‑N‑methylbenzamide (CAS 167837‑57‑2) exhibits a LogP of 0.77–1.25 depending on measurement method [1][2]. This ~0.8 log‑unit increase in lipophilicity places the difluoro compound closer to the CNS‑favorable range (LogP ~1–3) while maintaining a topological polar surface area (tPSA) of 46 Ų—below the widely accepted 60 Ų blood‑brain‑barrier threshold—compared to a tPSA of ~46 Ų for the non‑fluorinated analog [2].
| Evidence Dimension | ACD/LogP (predicted lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 1.54 |
| Comparator Or Baseline | 4-Formyl-N-methylbenzamide (CAS 167837-57-2): LogP = 0.77 (chembase.cn) or 1.25 (molbase.cn) [1][2] |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.8; median ΔLogP ≈ +0.5 |
| Conditions | ACD/Labs Percepta prediction v14.00 for target; chembase and molbase entries for comparator |
Why This Matters
For medicinal‑chemistry procurement, this LogP differential is large enough to influence both passive membrane permeability and metabolic clearance, meaning the difluoro compound occupies a different property space than the non‑fluorinated form and cannot be considered interchangeable in multiparameter optimization.
- [1] ChemBase. 4-Formyl-N-methylbenzamide. LogP: 0.772. https://www.chembase.cn (accessed 2024). View Source
- [2] Molbase. 4-Formyl-N-methylbenzamide. LogP: 1.2496; PSA: 46.17. https://qiye.molbase.cn (accessed 2024). View Source
